N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The benzothiadiazole moiety can be introduced through a series of reactions involving sulfonation and subsequent coupling with the adamantane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: The benzothiadiazole ring can be reduced to modify its electronic properties.
Substitution: Both the adamantane and benzothiadiazole moieties can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the benzothiadiazole ring can interact with various biological targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-BENZOTHIADIAZOLE-SULFONAMIDE: Similar structure but with a different linkage between the adamantane and benzothiadiazole moieties.
N-[(ADAMANTAN-1-YL)ETHYL]-BENZOTHIADIAZOLE: Lacks the sulfonamide group, which can affect its chemical and biological properties.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to the presence of both the adamantane and benzothiadiazole moieties, which confer distinct structural and functional properties. The sulfonamide group further enhances its potential for biological interactions and applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-12-2-3-16-17(22-25-21-16)18(12)26(23,24)20-5-4-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,20H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSUKPBWBHAGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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